4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide
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Overview
Description
4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide is a synthetic compound that features a benzimidazole moiety, which is a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
The compound “4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide” contains a benzimidazole moiety . Benzimidazole derivatives are known to have a wide range of biological activities and are used in pharmaceutical chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For instance, some benzimidazole derivatives are known to inhibit certain enzymes , which could lead to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the pyrrolidine ring: The benzimidazole core is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution reactions.
Introduction of the tert-butyl group: This step involves the alkylation of the intermediate compound with tert-butyl halides.
Formation of the oxobutanamide moiety: The final step involves the acylation of the intermediate with a suitable acylating agent to form the oxobutanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the oxobutanamide moiety.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring often have similar chemical properties and reactivity.
Oxobutanamide derivatives: These compounds share the oxobutanamide moiety and may have similar applications in medicinal chemistry.
Uniqueness
4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-N-tert-butyl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-17(24)8-9-18(25)22-11-10-14(12-22)23-13-20-15-6-4-5-7-16(15)23/h4-7,13-14H,8-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYHQDHIWFEEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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